Methyl 2-bromotetradecanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-bromotetradecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29BrO2/c1-3-4-5-6-7-8-9-10-11-12-13-14(16)15(17)18-2/h14H,3-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDPLPAGWMERRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00884923 | |
| Record name | Tetradecanoic acid, 2-bromo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00884923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16631-25-7 | |
| Record name | Tetradecanoic acid, 2-bromo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16631-25-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetradecanoic acid, 2-bromo-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016631257 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetradecanoic acid, 2-bromo-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetradecanoic acid, 2-bromo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00884923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-bromotetradecanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.973 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Methyl 2 Bromotetradecanoate
Direct Bromination Approaches for Alkyl Tetradecanoates
The direct introduction of a bromine atom at the α-position of methyl tetradecanoate (B1227901) presents a straightforward route to the target compound. This transformation typically proceeds via a radical or enolate intermediate, with the choice of reagents and reaction conditions playing a crucial role in achieving high selectivity and yield.
Optimization of Reaction Conditions and Reagents for α-Bromination
The α-bromination of saturated esters like methyl tetradecanoate can be effectively achieved using N-bromosuccinimide (NBS) as the brominating agent, often in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or under photochemical conditions. The reaction is typically carried out in an inert solvent, such as carbon tetrachloride or dichloromethane, under reflux. Optimization of the reaction involves careful control of the stoichiometry of the reagents, reaction time, and temperature to maximize the yield of the desired monobrominated product and minimize side reactions, such as dibromination or bromination at other positions along the alkyl chain.
A study on the radical bromination of a cinnamic acid derivative highlighted the use of NBS and AIBN in an organic solvent, heated for a specific duration, followed by precipitation and isolation of the product. liberty.edu While not directly on methyl tetradecanoate, this provides a general framework for the optimization of radical bromination reactions. The process involves weighing the reagents, adding them to a flask with a suitable solvent, and applying heat for a set period. liberty.edu
Table 1: General Parameters for Optimization of α-Bromination of Alkyl Tetradecanoates
| Parameter | Variation | Expected Outcome |
| Brominating Agent | N-Bromosuccinimide (NBS), Bromine (Br₂) | NBS is generally preferred for its selectivity for allylic and benzylic positions, and for α-bromination of carbonyls, often with fewer side products compared to liquid bromine. |
| Initiator | AIBN, Benzoyl peroxide, UV light | Initiators are crucial for radical reactions, and their choice can influence reaction rate and efficiency. |
| Solvent | Carbon tetrachloride, Dichloromethane, Acetonitrile (B52724) | The solvent should be inert to the reaction conditions and capable of dissolving the reactants. |
| Temperature | Varies (e.g., reflux) | Temperature affects the rate of reaction and the decomposition of the radical initiator. |
| Reaction Time | Monitored by TLC or GC | The reaction time is optimized to ensure complete consumption of the starting material while minimizing the formation of byproducts. |
Regioselectivity and Stereoselectivity in Bromination
For a long-chain saturated ester like methyl tetradecanoate, the primary concern for regioselectivity is to ensure bromination occurs exclusively at the α-position (the carbon adjacent to the carbonyl group). The electron-withdrawing nature of the ester group activates the α-hydrogens, making them more susceptible to abstraction by a radical, thus favoring α-bromination. The use of NBS is particularly advantageous in achieving high regioselectivity for this position.
When considering stereoselectivity, if the α-carbon of the ester is a stereocenter, the bromination of a chiral substrate can lead to the formation of diastereomers. The stereochemical outcome of the reaction depends on the mechanism. A radical bromination reaction proceeding through a planar radical intermediate will typically result in a racemic mixture if the starting material is achiral. If the starting material is chiral at a position other than the α-carbon, the formation of diastereomers is possible, and the diastereomeric ratio would depend on the steric and electronic influences of the existing chiral center.
Esterification of 2-Bromotetradecanoic Acid
An alternative and often more controlled method for the synthesis of methyl 2-bromotetradecanoate is the esterification of 2-bromotetradecanoic acid. This precursor can be synthesized via the Hell-Volhard-Zelinsky reaction on tetradecanoic acid. Once the α-bromo acid is obtained, it can be converted to its methyl ester through various esterification methods.
Acid-Catalyzed Esterification with Methanol (B129727)
The Fischer esterification is a classic and widely used method for converting carboxylic acids to esters. tamu.edumasterorganicchemistry.comorganic-chemistry.orgmasterorganicchemistry.comathabascau.ca This reaction involves heating the carboxylic acid (2-bromotetradecanoic acid) with an excess of the alcohol (methanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). tamu.edumasterorganicchemistry.comorganic-chemistry.orgmasterorganicchemistry.comathabascau.ca The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of methanol is typically used, and the water formed during the reaction can be removed. tamu.edumasterorganicchemistry.comorganic-chemistry.orgathabascau.ca
The general procedure involves dissolving the carboxylic acid in methanol, adding a catalytic amount of the strong acid, and refluxing the mixture. tamu.edu The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the excess methanol is removed, and the crude ester is purified, often by extraction and washing with a basic solution to remove any unreacted acid, followed by distillation or chromatography.
Table 2: Typical Conditions for Fischer Esterification
| Reactant/Reagent | Role | Typical Amount |
| 2-Bromotetradecanoic Acid | Substrate | 1 equivalent |
| Methanol | Reagent and Solvent | Large excess |
| Sulfuric Acid (H₂SO₄) or p-TsOH | Catalyst | Catalytic amount |
| Temperature | Reflux | |
| Reaction Time | Monitored to completion |
Alternative Esterification Methods (e.g., DCC coupling)
For substrates that may be sensitive to the harsh conditions of acid-catalyzed esterification, milder methods are available. One of the most common is the use of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC). This method, often referred to as Steglich esterification when 4-(dimethylamino)pyridine (DMAP) is used as a catalyst, allows the reaction to proceed at room temperature. semanticscholar.orgcsic.es
In this procedure, DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate then reacts with the alcohol (methanol) to form the ester and dicyclohexylurea (DCU), a solid byproduct that can be easily removed by filtration. The addition of DMAP significantly accelerates the reaction. semanticscholar.orgcsic.es This method is particularly useful for the esterification of fatty acids. csic.es
The general protocol involves dissolving the 2-bromotetradecanoic acid, methanol, and a catalytic amount of DMAP in an anhydrous solvent like dichloromethane. DCC is then added, and the reaction is stirred at room temperature until completion. The precipitated DCU is filtered off, and the filtrate is worked up to isolate the pure this compound.
Table 3: Reagents for DCC/DMAP Mediated Esterification
| Reagent | Function |
| 2-Bromotetradecanoic Acid | Substrate |
| Methanol | Nucleophile |
| N,N'-Dicyclohexylcarbodiimide (DCC) | Coupling Agent |
| 4-(Dimethylamino)pyridine (DMAP) | Catalyst |
| Dichloromethane | Solvent |
Advanced Synthetic Strategies for Functionalized Methyl Tetradecanoates
This compound serves as a versatile building block for the synthesis of various functionalized derivatives. The presence of the bromine atom at the α-position makes it susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. fiveable.me
For instance, α-amino esters can be synthesized from α-bromo esters through nucleophilic substitution with an amine or an ammonia (B1221849) equivalent. These α-amino esters are valuable precursors for the synthesis of non-proteinogenic amino acids and peptides. organic-chemistry.orgnih.govchimia.chorganic-chemistry.orgresearchgate.net
Similarly, the bromine atom can be displaced by a hydroxide (B78521) or alkoxide nucleophile to yield α-hydroxy or α-alkoxy esters, respectively. rsc.org The synthesis of methyl 2-hydroxybutanoate (B1229357) from its corresponding cyanohydrin precursor illustrates a pathway to α-hydroxy esters, which are important chiral building blocks in organic synthesis. google.com These transformations significantly expand the synthetic utility of this compound, enabling the creation of a diverse library of functionalized long-chain fatty acid derivatives.
Radical-Mediated Synthesis of Brominated Esters
Radical-mediated reactions offer a powerful pathway for the introduction of a bromine atom at the α-position of an ester. This class of reactions typically involves the generation of a carbon-centered radical, which then reacts with a bromine source. A common strategy is the radical chain reaction, which consists of initiation, propagation, and termination steps. libretexts.org
Modern advancements have introduced photocatalysis as a method to initiate these reactions under mild conditions. For instance, visible-light-induced processes can be used for the oxidative esterification of aldehydes with alcohols, which can be adapted for bromination. acs.org In a potential synthesis of this compound, a precursor ester could be subjected to a radical initiator in the presence of a brominating agent like N-Bromosuccinimide (NBS). The reaction proceeds by abstracting a hydrogen atom from the C-2 position, followed by trapping the resulting radical with a bromine atom. libretexts.org Visible-light-induced methods using organo-photoredox catalysts and a bromine source like dibromomethane (B42720) can also achieve selective functionalization of C(sp³)–H bonds. researchgate.net
Table 1: Comparison of Radical Bromination Approaches
| Feature | Traditional Radical Chain Reaction | Photoredox Catalysis |
|---|---|---|
| Initiation | Thermal initiators (e.g., AIBN) or UV light | Visible light and a photocatalyst |
| Conditions | Often requires elevated temperatures | Typically room temperature |
| Reagents | Tributyltin hydride, AIBN, NBS | Organic dyes or metal complexes, mild bromine source |
| Selectivity | Can be difficult to control | Often offers higher chemo- and regioselectivity |
| Green Aspect | Use of toxic reagents like tributyltin hydride | Avoids toxic reagents, uses light as a reagent |
Electrochemical Synthesis and Kolbe Reactions for Long-Chain Esters
Electrochemical methods provide a green and efficient alternative for synthesizing long-chain esters and their precursors. georgiasouthern.edu Kolbe electrolysis, a classic electro-organic reaction, involves the anodic decarboxylative dimerization of carboxylates. gre.ac.uk This reaction is highly effective for creating carbon-carbon bonds and can be used to synthesize the long alkyl chains characteristic of fatty acids. researchgate.netcetjournal.it For example, electrolysis of a mixture of shorter-chain carboxylic acids could be used to build the C14 backbone of tetradecanoic acid, a precursor to the target molecule.
Direct electrochemical synthesis of esters is also possible. This can involve the anodic oxidation of a carboxylic acid in an aqueous solution using a carbon anode. google.com Recent studies have focused on the electrochemical coupling of aldehydes with alcohols to form esters without the need for a catalyst, representing a more sustainable approach. georgiasouthern.edu Furthermore, the electroreductive conversion of CO2 into long-chain fatty alcohols demonstrates a sustainable strategy for producing the building blocks for long-chain esters. digitellinc.com
Multi-component Coupling Reactions
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. organic-chemistry.orgresearchgate.net This approach is characterized by high atom economy, operational simplicity, and the ability to rapidly generate complex molecules, making it a cornerstone of green chemistry. researchgate.net
While a direct MCR for this compound is not standard, MCRs are exceptionally useful for creating complex ester-containing heterocyclic compounds. researchgate.netdntb.gov.ua Name reactions such as the Ugi and Passerini reactions are classic examples of isocyanide-based MCRs that produce peptide-like structures and α-acyloxy carboxamides, respectively. organic-chemistry.orgnih.gov A hypothetical MCR-based approach to a precursor could involve reacting a long-chain aldehyde, an amine, a carboxylic acid, and an isocyanide to rapidly assemble a complex backbone, which could then be further modified to yield the target brominated ester.
Purification and Isolation Techniques in the Synthesis of this compound
Following synthesis, the crude product must be purified to remove unreacted starting materials, catalysts, and byproducts. For a long-chain ester like this compound, a combination of chromatographic and distillation or recrystallization techniques is typically employed.
Chromatographic Separations for Enhanced Purity
Chromatography is a powerful technique for separating components of a mixture based on their differential distribution between a stationary phase and a mobile phase. For brominated organic compounds, both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are effective.
Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. A GC equipped with a mass spectrometer (GC/MS) can be used to separate and identify brominated compounds in a mixture. mdpi.com
High-Performance Liquid Chromatography (HPLC): HPLC is highly versatile and can be used for non-volatile compounds. Chiral stationary phases can even be used to separate enantiomers of brominated molecules. nih.gov
Glass Paper Chromatography: This technique has been successfully applied to the separation of long-chain fatty acids, their brominated derivatives, and methyl esters. acs.org
Table 2: Overview of Chromatographic Techniques for Purification
| Technique | Principle | Application for this compound | Advantages |
|---|---|---|---|
| Gas Chromatography (GC) | Separation based on boiling point and polarity in a gaseous mobile phase. | Analysis of purity, separation from lower-boiling impurities. | High resolution, sensitive detection (especially with MS). |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity in a liquid mobile phase under high pressure. | Purification of the final product, separation of polar impurities. | Applicable to non-volatile compounds, preparative scale is possible. |
| Column Chromatography | Gravity-fed liquid chromatography using silica (B1680970) or alumina. | Large-scale purification to remove major impurities. | Cost-effective, simple setup. |
Recrystallization and Distillation for Compound Refinement
Recrystallization and distillation are classic purification techniques based on differences in solubility and boiling point, respectively.
Distillation: This is the primary method for purifying liquids. technoilogy.it For high-boiling compounds like long-chain methyl esters, fractional distillation under vacuum is necessary to prevent thermal decomposition. fenix.inacs.org This technique is widely used in the biodiesel industry to purify fatty acid methyl esters (FAMEs), ensuring the final product meets stringent quality standards by removing contaminants like glycerol (B35011) and unreacted fatty acids. technoilogy.itsulzer.com
Recrystallization: This technique is used to purify solids. mt.comlibretexts.org While this compound is a liquid or low-melting solid, recrystallization is highly relevant for purifying its solid precursors, such as 2-bromotetradecanoic acid. lookchem.comgoogle.com The process involves dissolving the impure solid in a hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the solution. libretexts.orgmnstate.edu
Green Chemistry Principles in this compound Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jove.com The synthesis of esters, including this compound, can be made more sustainable by adhering to these principles.
Waste Prevention: Multi-component reactions (MCRs) are exemplary in this regard, as they often have high atom economy, minimizing the formation of byproducts. researchgate.netlabmanager.com
Safer Solvents: Traditional esterification reactions often use hazardous chlorinated solvents. Methodologies have been developed that use greener solvents like acetonitrile, which reduces risks to human health and the environment. jove.com
Catalysis: The use of catalysts is preferred over stoichiometric reagents. Enzymatic catalysis, using enzymes like lipases, allows for ester synthesis under mild conditions with high selectivity and produces a product considered "natural." researchgate.netbenthamdirect.com This avoids the harsh conditions and byproducts associated with traditional acid or base catalysis.
Energy Efficiency: Photochemical and electrochemical syntheses can often be performed at ambient temperature and pressure, reducing the energy input required for the reaction. georgiasouthern.edulabmanager.com
Table 3: Application of Green Chemistry Principles in Ester Synthesis
| Green Chemistry Principle | Application in Synthesis/Purification | Example Method |
|---|---|---|
| 1. Prevention | Maximize atom economy to reduce waste. | Multi-Component Reactions (MCRs). researchgate.net |
| 5. Safer Solvents & Auxiliaries | Replace hazardous solvents with benign alternatives. | Using acetonitrile instead of chlorinated solvents in esterification. jove.com |
| 6. Design for Energy Efficiency | Conduct reactions at ambient temperature and pressure. | Photoredox catalysis and electrochemical synthesis. georgiasouthern.edulabmanager.com |
| 9. Catalysis | Use catalytic reagents in small amounts instead of stoichiometric reagents. | Enzymatic esterification using lipases. researchgate.netbenthamdirect.com |
Solvent-Free Reactions and Aqueous Media Applications
The development of solvent-free reaction conditions and the use of water as a reaction medium are central tenets of green chemistry. These approaches aim to reduce the environmental impact associated with volatile organic solvents.
Solvent-free, or solid-state, reactions offer numerous advantages, including reduced pollution, lower costs, and simplicity in processing. For the α-bromination of esters like Methyl tetradecanoate, N-Bromosuccinimide (NBS) has emerged as a key reagent. wikipedia.orgnih.gov Solvent-free bromination of carbonyl compounds can be effectively achieved by grinding or heating a mixture of the substrate and NBS. researchgate.netrsc.org
In a typical solvent-free procedure, Methyl tetradecanoate and a slight molar excess of NBS are mixed in a reaction vessel. The reaction can be initiated by mechanical grinding at room temperature or by gentle heating. Microwave irradiation has also been demonstrated as an effective method for promoting solvent-free α-bromination of ketones, a reaction that can be adapted for esters. researchgate.net This technique often leads to shorter reaction times and improved yields. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the succinimide (B58015) byproduct can be removed by washing with water, and the desired this compound can be isolated through extraction and purification.
Table 1: Illustrative Examples of Solvent-Free α-Bromination of Long-Chain Esters with NBS
| Entry | Substrate | Brominating Agent | Conditions | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Methyl tetradecanoate | NBS (1.1 eq) | Grinding, 25°C | 4 | 85 |
| 2 | Methyl tetradecanoate | NBS (1.1 eq) | 60°C | 2 | 90 |
Note: The data in this table are illustrative and based on typical results reported for the solvent-free α-bromination of carbonyl compounds. researchgate.netrsc.org
While the direct α-bromination of long-chain esters in purely aqueous media is challenging due to the low solubility of the substrate, the use of aqueous systems with phase-transfer catalysts or co-solvents represents a greener alternative to traditional organic solvents. The synthesis of various esters has been achieved in aqueous environments using enzymatic catalysts like lipases, highlighting the potential for biocatalysis in this field. nih.gov
For the chemical α-bromination, a two-phase system can be employed, where the ester is in an organic phase and the brominating agent, potentially generated in situ, is in the aqueous phase. beilstein-journals.org The use of surfactants or phase-transfer catalysts can facilitate the reaction at the interface of the two phases. Research into the selective hydrogenation of fatty acid methyl esters in aqueous/organic two-phase systems using water-soluble catalysts also provides a framework for adapting other catalytic reactions, including bromination, to aqueous media. researchgate.net
Catalyst Development for Sustainable Production
The development of efficient and recyclable catalysts is crucial for the sustainable production of this compound. Catalysis can lead to milder reaction conditions, higher selectivity, and reduced waste generation.
Ionic liquids (ILs), which are salts with low melting points, have gained attention as "green" solvents and catalysts due to their negligible vapor pressure, thermal stability, and recyclability. nih.gov Brønsted acidic ionic liquids can act as both the solvent and the catalyst for the halogenation of carbonyl compounds with N-halosuccinimides. nih.gov
For the synthesis of this compound, a Brønsted acidic ionic liquid can activate the ester towards enolization, facilitating the subsequent electrophilic attack by the bromine source, such as NBS. The use of ionic liquids can enhance the reaction rate and selectivity. Furthermore, the product can be separated from the ionic liquid by extraction with a nonpolar solvent, and the ionic liquid can be recovered and reused for subsequent reactions, which is a significant advantage for sustainable industrial processes. organic-chemistry.org
Table 2: Illustrative Examples of Ionic Liquid-Catalyzed α-Bromination
| Entry | Substrate | Brominating Agent | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Methyl tetradecanoate | NBS (1.1 eq) | [BMIM(SO3H)][OTf] | 55 | 3 | 91 |
Note: The data in this table are illustrative and based on typical results reported for the ionic liquid-catalyzed α-bromination of carbonyl compounds. nih.gov
The development of heterogeneous catalysts offers significant advantages in terms of ease of separation and recyclability. While specific examples for the α-bromination of long-chain esters are still emerging, research in related areas shows promise. For instance, metal-organic frameworks (MOFs) and polymer-supported catalysts have been investigated for a variety of organic transformations, including halogenation reactions. mdpi.com These materials can provide a high concentration of active sites and can be designed to be robust under the reaction conditions. The use of solid acid catalysts could also be explored to promote the enolization of Methyl tetradecanoate, thereby facilitating its reaction with a brominating agent. The development of such recyclable solid catalysts would be a significant step towards a more sustainable synthesis of this compound.
Chemical Reactivity and Transformation of Methyl 2 Bromotetradecanoate
Nucleophilic Substitution Reactions
The electron-withdrawing nature of the adjacent ester group enhances the electrophilicity of the α-carbon, making Methyl 2-bromotetradecanoate a good substrate for nucleophilic substitution reactions. These reactions are crucial for introducing a wide range of functional groups at the 2-position of the tetradecanoate (B1227901) chain.
SN2 Reactions with Various Nucleophiles
This compound readily undergoes bimolecular nucleophilic substitution (SN2) reactions with a variety of nucleophiles. wikipedia.org This concerted, single-step mechanism involves the backside attack of the nucleophile on the α-carbon, leading to the displacement of the bromide leaving group. wikipedia.org The reaction rate is dependent on the concentration of both the substrate and the nucleophile.
Common nucleophiles that react with α-halo esters like this compound include azide (B81097) ions, thiolates, and hydroxide (B78521) ions. For instance, the reaction with sodium azide provides a pathway to α-amino acids after subsequent reduction. Similarly, reaction with thiolates can be used to introduce sulfur-containing moieties.
A well-documented analogous reaction is the conversion of α-chloro fatty acids to α-hydroxy fatty acids. This transformation is typically achieved by refluxing the α-chloro acid with an aqueous solution of potassium hydroxide, followed by acidification. organic-chemistry.org This provides a strong indication of how this compound would react under similar conditions to yield Methyl 2-hydroxytetradecanoate.
Table 1: Examples of SN2 Reactions with Analogs of this compound
| Nucleophile | Substrate (Analog) | Product (Analog) | Reaction Conditions | Reference |
| OH⁻ | 2-Chloro Fatty Acids | 2-Hydroxy Fatty Acids | 1. KOH, H₂O, reflux; 2. HCl | organic-chemistry.org |
| N₃⁻ | α-Bromo Carboxylic Acids | α-Azido Carboxylic Acids | NaN₃ | wikipedia.org |
| NH₃ | α-Bromo Carboxylic Acids | α-Amino Acids | NH₃ | wikipedia.org |
Stereo- and Regiochemical Outcomes of Substitutions
SN2 reactions are inherently stereospecific, proceeding with an inversion of configuration at the chiral center. If the starting this compound is enantiomerically pure (either (R) or (S)), the resulting product from an SN2 reaction will have the opposite configuration. This stereochemical control is a powerful tool in asymmetric synthesis.
The regiochemistry of nucleophilic substitution on this compound is highly specific. The attack exclusively occurs at the α-carbon bearing the bromine atom due to its activation by the adjacent ester group. There are no competing substitution reactions at other positions along the long alkyl chain under typical SN2 conditions.
Elimination Reactions to Form Unsaturated Esters
Under the influence of a strong base, this compound can undergo an elimination reaction to form an unsaturated ester. This reaction, typically following an E2 (bimolecular elimination) mechanism, involves the abstraction of a proton from the β-carbon and the simultaneous departure of the bromide ion, resulting in the formation of a double bond.
The regioselectivity of this elimination is dependent on the steric bulk of the base used. With a small, unhindered base such as sodium ethoxide, the reaction tends to follow Zaitsev's rule, yielding the more substituted and thermodynamically more stable alkene, in this case, primarily Methyl (E)-2-tetradecenoate.
Conversely, when a bulky, sterically hindered base like potassium tert-butoxide is employed, the reaction favors the formation of the less substituted alkene, known as the Hofmann product. In the case of this compound, this would lead to the formation of Methyl tetradec-1-enoate. The bulky base preferentially abstracts the more accessible proton from the less hindered β-carbon.
Table 2: Predicted Products of Elimination Reactions of this compound
| Base | Predicted Major Product | Regioselectivity |
| Sodium Ethoxide | Methyl (E)-2-tetradecenoate | Zaitsev Product |
| Potassium tert-Butoxide | Methyl tetradec-1-enoate | Hofmann Product |
Reduction Reactions
The ester and the carbon-bromine bond in this compound can be targeted for reduction using various reagents, leading to different products.
Hydrogenation and Hydride Reductions
Hydride reducing agents are also effective for the reduction of esters. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that readily reduces esters to primary alcohols. nih.gov Therefore, treatment of this compound with LiAlH₄ would be expected to yield 2-bromo-1-tetradecanol. It is important to note that LiAlH₄ can also reduce the carbon-bromine bond. wikipedia.org
Lithium borohydride (B1222165) (LiBH₄) is a milder reducing agent than LiAlH₄ but is still capable of reducing esters to alcohols. youtube.com Sodium borohydride (NaBH₄), on the other hand, is generally not reactive enough to reduce esters. nih.gov
Table 3: Expected Products of Reduction Reactions of this compound
| Reagent | Expected Major Product(s) |
| H₂, Copper Chromite Catalyst | 2-Bromo-1-tetradecanol and/or 1-Tetradecanol |
| Lithium Aluminum Hydride (LiAlH₄) | 2-Bromo-1-tetradecanol |
| Lithium Borohydride (LiBH₄) | 2-Bromo-1-tetradecanol |
| Sodium Borohydride (NaBH₄) | No reaction |
Stereocontrol in Reduction Processes
Achieving stereocontrol in the reduction of α-substituted esters is an important aspect of asymmetric synthesis. While specific studies on the stereocontrolled reduction of this compound are limited, general principles can be applied.
For the reduction of the carbonyl group, if a chiral reducing agent is used, it may be possible to achieve diastereoselective reduction, leading to a preponderance of one diastereomer of the resulting 2-bromo-1-tetradecanol. The stereochemical outcome would depend on the facial selectivity of the hydride attack on the carbonyl carbon, which is influenced by the stereochemistry of the reducing agent and the existing stereocenter at the α-position.
In catalytic hydrogenation, the stereochemistry of the product is often determined by the binding of the substrate to the catalyst surface. For alkenes, this typically results in syn-addition of hydrogen. libretexts.org In the case of reducing the ester in this compound, the focus would be on the potential for diastereoselective reduction of the carbonyl if a chiral catalyst is employed.
Organometallic Reactions
The carbon-bromine bond in this compound can be targeted by various metals to form organometallic intermediates, which are powerful nucleophiles for carbon-carbon bond formation.
The reaction of α-bromo esters like this compound with highly reactive organometallic reagents such as Grignard (R-MgX) and organolithium (R-Li) compounds is complex. These reagents are strong bases and nucleophiles and can participate in several competing pathways, including nucleophilic attack at the ester carbonyl, metal-halogen exchange at the C-Br bond, or deprotonation at the α-carbon. Due to this high reactivity, Grignard and organolithium reagents often lead to a mixture of products and lack chemoselectivity when reacting with α-bromo esters. wikipedia.org
A more controlled and synthetically useful transformation is the Reformatsky reaction . This reaction employs metallic zinc to convert an α-bromo ester into a more stable and less reactive organozinc reagent, often referred to as a Reformatsky enolate. wikipedia.orgthermofisher.comtestbook.com This organozinc intermediate is nucleophilic enough to add to the carbonyl group of aldehydes and ketones but is generally unreactive towards the ester functionality, preventing self-condensation. testbook.comorganic-chemistry.org The reaction typically proceeds by the insertion of zinc into the carbon-bromine bond, followed by addition to a carbonyl compound and subsequent acidic workup to yield a β-hydroxy ester. wikipedia.orgtestbook.com Other metals like samarium (using SmI₂) have also been employed to mediate these reactions, sometimes offering improved diastereoselectivity. beilstein-journals.org
Table 1: Comparison of Organometallic Reagents in Reactions with α-Bromo Esters
| Reagent Type | General Formula | Reactivity | Typical Outcome with α-Bromo Ester | Selectivity |
| Organolithium | R-Li | Very High | Mixture of products from carbonyl attack, metal-halogen exchange, and deprotonation. | Low |
| Grignard | R-MgX | High | Mixture of products; less reactive than organolithiums but often still unselective. | Low to Moderate |
| Organozinc (Reformatsky) | BrZn-CHR-COOR' | Moderate | Selective nucleophilic addition to aldehydes/ketones to form β-hydroxy esters. testbook.com | High |
While traditional palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions primarily involve the coupling of sp²-hybridized carbons (aryl or vinyl halides), the scope has expanded to include sp³-hybridized electrophiles like α-bromo esters. wikipedia.orgwikipedia.orgorganic-chemistry.org However, these reactions often require modified conditions or alternative catalyst systems, frequently using nickel or cobalt, to achieve efficient coupling.
Suzuki-Miyaura-type Couplings: The Suzuki reaction, which couples an organohalide with an organoboron compound, is a powerful C-C bond-forming tool. wikipedia.orgorganic-chemistry.org While direct palladium-catalyzed Suzuki coupling of α-bromo esters is challenging, nickel-catalyzed variants have been developed for the asymmetric α-arylation of racemic α-bromo esters using arylboronic esters. organic-chemistry.org
Heck-type Reactions: The Heck reaction typically couples an organohalide with an alkene. wikipedia.orgorganic-chemistry.org Palladium-catalyzed couplings of α-bromocarbonyl compounds with allylic alcohols have been developed, proceeding through a tandem insertion/migration pathway to generate complex dicarbonyl compounds. nih.gov
Sonogashira-type Couplings: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides. organic-chemistry.orgwikipedia.org Direct Sonogashira coupling with α-bromo esters is not standard, but related reductive cross-coupling reactions between α-bromo carboxamides and terminal alkynes have been achieved using palladium catalysis, leading to β,γ-alkenyl carboxamides via a proposed radical process. rsc.org
Other Cross-Couplings: Nickel and cobalt catalysts have proven particularly effective for coupling α-bromo esters. For instance, nickel-catalyzed Hiyama (with organosilanes) and Negishi (with organozinc reagents) reactions can form α-aryl esters. acs.orgnih.gov Cobalt-catalyzed Kumada couplings have been developed to react α-bromo esters with alkenyl Grignard reagents, yielding enantioenriched α-alkyl-β,γ-unsaturated esters. acs.org
Table 2: Examples of Cross-Coupling Reactions Involving α-Bromo Esters
| Reaction Name | Catalyst Metal | Coupling Partner | Product Type |
| Hiyama Coupling | Nickel | Aryl Silane | α-Aryl Ester acs.org |
| Negishi Coupling | Nickel | Aryl Zinc Reagent | α-Aryl Ketone/Ester nih.gov |
| Kumada Coupling | Cobalt | Alkenyl Grignard Reagent | α-Alkyl-β,γ-unsaturated Ester acs.org |
| Heck-type Coupling | Palladium | Allylic Alcohol | Aryl-substituted Dicarbonyl nih.gov |
| Reductive Alkynylation | Palladium | Terminal Alkyne | β,γ-Alkenyl Carboxamide rsc.org |
Radical Reactions and Their Mechanisms
The carbon-bromine bond of this compound can undergo homolytic cleavage to generate a carbon-centered radical at the α-position. This reactivity is the basis for various radical-mediated transformations, most notably intramolecular cyclizations. wikipedia.org
The process is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), and a radical mediator, commonly a tin hydride like tri-n-butyltin hydride (n-Bu₃SnH). The mechanism proceeds in three main stages:
Initiation: The initiator (e.g., AIBN) decomposes upon heating to generate initial radicals. These radicals react with the tin hydride to produce a tributyltin radical (n-Bu₃Sn•).
Propagation: The tributyltin radical abstracts the bromine atom from the α-bromo ester, forming a stabilized α-carbonyl radical intermediate and tributyltin bromide. If the ester contains an appropriately positioned multiple bond (alkene or alkyne), this radical can undergo a rapid intramolecular cyclization. wikipedia.org This cyclization strongly favors the formation of five- and six-membered rings through an exo transition state. wikipedia.org The newly formed cyclic radical then abstracts a hydrogen atom from another molecule of n-Bu₃SnH, yielding the final cyclized product and regenerating the tributyltin radical to continue the chain reaction.
Termination: The reaction ceases when radicals are quenched by combining with each other.
This methodology allows for the construction of complex cyclic structures under mild conditions that are tolerant of many functional groups. thieme-connect.de
Role as an Alkylating Agent in Organic Transformations
This compound is an effective alkylating agent due to the electronic properties of the α-bromocarbonyl moiety. The electron-withdrawing nature of the adjacent ester carbonyl group makes the α-carbon highly electrophilic and susceptible to nucleophilic attack. The bromine atom serves as a good leaving group, facilitating substitution reactions.
This compound readily participates in Sₙ2 reactions with a wide range of soft and hard nucleophiles. This allows for the covalent attachment of the "methyl tetradecanoate" fragment to other molecules. Common nucleophiles that can be alkylated by this reagent include:
Enolates derived from ketones, esters, and other carbonyl compounds.
Amines (primary and secondary).
Thiolates (R-S⁻).
Carboxylates (R-COO⁻).
Cyanide (CN⁻).
The reaction results in the formation of a new carbon-carbon, carbon-nitrogen, carbon-sulfur, or carbon-oxygen bond at the α-position of the ester. This makes this compound a useful building block for introducing a long, functionalized alkyl chain in the synthesis of more complex molecules.
Spectroscopic Studies of Reaction Intermediates and Transition States
Direct spectroscopic characterization of the transient intermediates and transition states involved in the reactions of this compound is challenging due to their short lifetimes. However, studies on analogous α-bromo ester systems provide insight into the species involved.
Organometallic Intermediates: The structure of Reformatsky reagents (organozinc enolates) has been studied in the solid state by X-ray crystallography, revealing dimeric structures. wikipedia.org In solution, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) can be used to characterize these and other organometallic species. For reactions involving organoboron compounds, such as Suzuki-type couplings, ¹¹B NMR spectroscopy is a powerful tool for observing the formation and transformation of boronate complexes, which are key intermediates in the transmetalation step. nih.gov
Radical Intermediates: Carbon-centered radicals are paramagnetic and can be detected and characterized by Electron Paramagnetic Resonance (EPR) spectroscopy. While the concentration of radical intermediates in chain reactions is typically too low for direct observation during the reaction, spin trapping techniques can be employed. In this method, a "spin trap" molecule reacts with the transient radical to form a more stable, persistent radical adduct that can be readily observed by EPR.
Transition States: Transition states are, by definition, not directly observable. Their properties are typically inferred from kinetic studies and computational modeling (e.g., Density Functional Theory, DFT). These methods can provide valuable information on reaction pathways, activation energies, and the stereochemical outcomes of reactions involving α-bromo esters.
Applications in Organic Synthesis and Medicinal Chemistry Research
Precursor in the Synthesis of Complex Organic Molecules
The compound serves as a fundamental starting material for the synthesis of more elaborate organic structures, particularly those incorporating a long aliphatic chain. guidechem.comrroij.com
Methyl 2-bromotetradecanoate is an activated form of myristic acid (tetradecanoic acid), primed for creating a variety of fatty acid derivatives and complex lipids. The alpha-bromo ester is a classic electrophile in reactions like the Reformatsky reaction, where an organozinc intermediate adds to a carbonyl compound to form β-hydroxy esters. libretexts.org This provides a direct route to modified fatty acid structures.
Furthermore, the ability to introduce the C14 chain allows for the synthesis of novel lipids. Research has shown that externally supplied fatty acid esters can be absorbed and integrated into the lipid metabolism of cells, modifying the composition of endogenous lipids. nih.gov This suggests that synthetic derivatives like this compound can be used as chemical tools to create specific lipid probes or to study the effects of lipid modification on cellular processes. Its reactivity is also suitable for preparing novel fatty α-amino acids, a class of hybrid biomolecules with unique hydrophobic properties that are not found in nature but are accessible through synthetic methodologies like amidocarbonylation. rsc.org A documented synthesis involves the straightforward esterification of 2-bromotetradecanoic acid with methanol (B129727) and thionyl chloride to produce this compound in good yield. ucl.ac.uk
Branched-chain fatty acids (BCFAs) are important components of biological systems, distinct from their linear counterparts. aocs.orgnih.gov this compound serves as an ideal precursor for the synthetic creation of BCFAs. The key to this application lies in the reactivity of the alpha-bromo position.
A standard synthetic strategy to introduce a branch at the alpha-carbon of an ester is through nucleophilic substitution of the bromide. This can be achieved using organometallic reagents, such as organocuprates (Gilman reagents) or Grignard reagents in the presence of a copper catalyst. These reagents can deliver an alkyl group that displaces the bromide, resulting in the formation of a new carbon-carbon bond at the C2 position and creating an α-alkyl (branched) tetradecanoate (B1227901) ester. This method provides a direct and controlled route to BCFAs that may be difficult to obtain from natural sources. aocs.org
The total synthesis of complex natural products often relies on a convergent strategy where key fragments of the target molecule are synthesized separately before being joined. Many marine natural products and other complex molecules contain long aliphatic chains or require C14 building blocks for their construction. biorxiv.orgnih.govacs.orgresearchgate.net
For example, the synthesis of the C1-C14 macrolactone core of the cytotoxic marine natural product (-)-callipeltoside A requires the assembly of a specific fourteen-carbon chain with multiple stereocenters. researchgate.net Similarly, the total synthesis of okadaic acid, another complex marine toxin, involves the preparation and coupling of a C1-C14 domain. acs.org While these reported syntheses may use different starting materials, this compound represents a readily available and functionalized C14 synthon. Its ester and bromide functionalities provide two distinct handles for elaboration, allowing it to be incorporated into a larger synthetic scheme to build up the necessary carbon skeleton and install required functional groups for such complex targets. nih.govmdpi.com
Development of Pharmaceutical Intermediates and Analogs
The compound is classified as a pharmaceutical intermediate, highlighting its role in the pipeline of drug development. bldpharm.comechemi.com Its structure is a valuable scaffold for creating new chemical entities with potential therapeutic applications.
In medicinal chemistry, the strategic modification of molecules is key to optimizing biological activity and pharmacokinetic properties. nih.gov this compound provides a lipophilic fourteen-carbon tail that can be attached to various pharmacophores. A thesis reported the use of this compound in the synthesis of novel, highly lipophilic compounds intended as potential CNS and antiviral drugs. ucl.ac.uk
A major challenge in pharmacology is delivering a drug to its target site efficiently. One successful strategy is the creation of lipid-drug conjugates (LDCs), where a drug molecule is covalently attached to a lipid moiety. rsc.orgnih.gov This "lipidation" can enhance a drug's therapeutic potential by improving its metabolic stability, membrane permeability, and bioavailability. researchgate.netmdpi.comnih.gov
This compound is an excellent reagent for this purpose. The electrophilic alpha-carbon is reactive towards nucleophilic functional groups commonly found on drug molecules or peptides, such as amines (-NH2), thiols (-SH), or hydroxyls (-OH). Reaction with these groups results in the formation of a stable covalent bond, effectively tethering the C14 myristate chain to the drug. This strategy has been applied to improve the delivery of peptides and oligonucleotides. For instance, a C14 alkyl bromide (1-bromotetradecane) was used to synthesize a lipid-phosphoramidite building block for covalent attachment to an oligonucleotide, demonstrating the value of the C14 lipid tail in creating conjugates for gene-silencing applications. csic.es The α-bromo ester functionality of this compound makes it similarly suited for the lipidation of therapeutic peptides, potentially enhancing their ability to cross the skin or other biological barriers. nih.govfrontiersin.org
Polymer Chemistry Applications
This compound serves as a valuable building block in the field of polymer chemistry, primarily due to the presence of a reactive bromine atom positioned on the alpha-carbon relative to the ester group. This specific structural feature allows it to function effectively as an initiator in various controlled polymerization reactions, enabling the synthesis of polymers with well-defined architectures and functionalities.
Controlled Radical Polymerization Techniques
Controlled radical polymerization (CRP), also known as reversible-deactivation radical polymerization (RDRP), represents a significant advancement over conventional free-radical polymerization methods. tcichemicals.com CRP techniques allow for the synthesis of polymers with predetermined molecular weights, low polydispersity indices (PDI), and complex architectures such as block copolymers and star polymers. tcichemicals.comswaminathansivaram.in
One of the most robust and widely used CRP methods is Atom Transfer Radical Polymerization (ATRP). cmu.edu The fundamental principle of ATRP involves the reversible activation and deactivation of polymer chains. This process is mediated by a transition metal catalyst which facilitates the transfer of a halogen atom (in this case, bromine) between the catalyst and the dormant polymer chain. tcichemicals.com
This compound is structurally well-suited to act as an initiator in ATRP. The carbon-bromine bond can be homolytically cleaved in the presence of a suitable transition metal complex (e.g., a copper(I) complex) to generate a carbon-centered radical. This radical then adds to a monomer unit, initiating the polymerization process. The resulting propagating radical can be reversibly deactivated by reacting with the higher oxidation state metal complex (e.g., copper(II) bromide), reforming the dormant species and ensuring that all polymer chains grow at a similar rate. cmu.edu The use of organic halides as initiators is a cornerstone of ATRP. tcichemicals.com The efficiency of initiation is crucial for achieving good control over the polymerization, and α-haloesters like this compound are known to be effective initiators for monomers such as styrenes and (meth)acrylates. cmu.edu
Table 1: Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C15H29BrO2 | uni.lu |
| Molecular Weight | 321.29 g/mol | letopharm.com |
| CAS Number | 16631-25-7 | bldpharm.com |
| Density | 1.095 g/cm³ | letopharm.com |
| Boiling Point | 314.4°C at 760 mmHg | letopharm.com |
Synthesis of Functional Polymers
The true utility of this compound in polymer chemistry lies in its ability to create functional polymers. nih.gov A functional polymer is a macromolecule designed with specific chemical groups that impart desired properties or reactivity. The initiator fragment becomes an integral part of the final polymer structure, specifically as the starting point or end-group of the chain.
By using this compound as an initiator, a long C14 aliphatic chain (the tetradecanoyl group) is incorporated at one end of every polymer chain. This hydrophobic tail is a significant functional feature. When this initiator is used to polymerize hydrophilic monomers, such as 2-(dimethylamino)ethyl methacrylate (B99206) (DMAEMA) or poly(ethylene glycol) methyl ether methacrylate (PEGMEMA), the result is an amphiphilic block copolymer. cmu.edu These copolymers consist of a water-insoluble (hydrophobic) block derived from the initiator and a water-soluble (hydrophilic) block from the polymerized monomer.
Amphiphilic block copolymers are of great interest because they can self-assemble in solution to form various nanostructures, such as micelles or vesicles. This behavior is particularly useful for applications like drug delivery systems. nih.govsigmaaldrich.com Furthermore, the synthesis of well-defined block copolymers is a key achievement of controlled polymerization techniques. cmu.edu The ability to introduce a fatty acid derivative at the chain end provides a straightforward route to biocompatible and biodegradable materials, which are of profound interest for biomedical applications. nih.gov
Role in Material Science Applications
The applications of this compound extend from polymer synthesis into the broader field of material science, where it is considered a valuable material building block. bldpharm.com The functional polymers created using this initiator are the basis for developing advanced materials with tailored properties.
The amphiphilic polymers synthesized via ATRP using this compound can be used to create "smart" materials that respond to external stimuli. For instance, polymers containing DMAEMA are pH-responsive, while those incorporating N-isopropylacrylamide can be thermo-responsive. sigmaaldrich.com The self-assembly of these block copolymers into micelles creates nano-scale depots that can encapsulate and protect active molecules, a principle widely explored in materials for controlled release applications. nih.gov
Beyond self-assembly in solution, the hydrophobic tetradecanoyl chain can be used to modify surfaces. By grafting polymers initiated with this compound from a surface, the surface properties can be dramatically altered. This could be used to create hydrophobic coatings or to anchor other functional materials to a substrate. The exploration of long-chain alkyl compounds for use in self-assembled monolayers is an active area of material science research. vulcanchem.com The ability to precisely control polymer architecture via CRP, combined with the functionality introduced by the initiator, allows for the rational design of new materials for a wide range of applications, including coatings, sensors, and biomedical devices. cmu.edunih.gov
Table 2: Interactive Data of Predicted Collision Cross Section (CCS) Predicted CCS (Ų) values per adduct calculated using CCSbase. m/z represents the mass-to-charge ratio of the adduct.
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 321.14238 | 176.7 |
| [M+Na]+ | 343.12432 | 183.6 |
| [M-H]- | 319.12782 | 178.2 |
| [M+NH4]+ | 338.16892 | 194.9 |
| [M+K]+ | 359.09826 | 172.4 |
| [M+H-H2O]+ | 303.13236 | 175.6 |
| [M+HCOO]- | 365.13330 | 193.8 |
| [M+CH3COO]- | 379.14895 | 207.0 |
Source: uni.lu
Analytical Characterization Techniques in Research
Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques are indispensable for elucidating the molecular structure of methyl 2-bromotetradecanoate by examining the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed information about the carbon-hydrogen framework of this compound.
¹H NMR: In the proton NMR spectrum of this compound, distinct signals corresponding to the different types of protons in the molecule are observed. The methoxy (B1213986) group (-OCH₃) protons typically appear as a singlet. The proton on the carbon bearing the bromine atom (α-proton) shows a characteristic downfield shift due to the electronegativity of the bromine. The long alkyl chain protons appear as a complex multiplet in the upfield region of the spectrum. The integration of these signals provides a ratio of the number of protons of each type, confirming the structure.
¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. nih.gov The carbonyl carbon of the ester group appears at a characteristic downfield chemical shift. The carbon atom attached to the bromine atom is also significantly shifted downfield. The carbons of the long alkyl chain produce a series of signals in the upfield region. The number of distinct signals in the ¹³C NMR spectrum confirms the number of non-equivalent carbon atoms in the structure. Recent advancements in NMR spectroscopy, including two-dimensional techniques like COSY and HMBC, can further aid in the complete assignment of all proton and carbon signals, providing unambiguous structural confirmation. libretexts.org
Below is a table summarizing the predicted ¹H and ¹³C NMR chemical shifts for this compound.
| Atom | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |
| C=O | - | ~170 |
| CH-Br | ~4.2 (t) | ~50 |
| O-CH₃ | ~3.7 (s) | ~52 |
| CH₂ (adjacent to CH-Br) | ~2.0 (m) | ~35 |
| (CH₂)₁₀ | ~1.2-1.4 (m) | ~22-32 |
| CH₃ (terminal) | ~0.9 (t) | ~14 |
Note: Predicted values are approximate and can vary based on solvent and experimental conditions. (s) = singlet, (t) = triplet, (m) = multiplet.
Mass Spectrometry (MS)
Mass spectrometry (MS) is a vital technique for determining the molecular weight and fragmentation pattern of this compound. google.com When subjected to mass spectrometry, the molecule is ionized to produce a molecular ion [M]⁺. The mass-to-charge ratio (m/z) of this molecular ion confirms the molecular weight of the compound. docbrown.info Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak appears as a characteristic doublet ([M]⁺ and [M+2]⁺) with a roughly 1:1 intensity ratio. uni.lu
The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways include the loss of the methoxy group ([M-OCH₃]⁺) and cleavage of the carbon-bromine bond. The analysis of these fragment ions helps to piece together the structure of the original molecule.
The following table displays the predicted m/z values for key fragments of this compound.
| Fragment | Predicted m/z |
| [M]⁺ (with ⁷⁹Br) | 320.1351 |
| [M]⁺ (with ⁸¹Br) | 322.1331 |
| [M+H]⁺ | 321.14238 |
| [M+Na]⁺ | 343.12432 |
Data sourced from PubChem. uni.lu
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. libretexts.org The IR spectrum will show a strong absorption band characteristic of the ester carbonyl group (C=O) stretch, typically in the region of 1735-1750 cm⁻¹. wpmucdn.com The C-O stretching vibrations of the ester group will also be present. The long alkyl chain will give rise to C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ and 1380 cm⁻¹. spectroscopyonline.comvscht.cz The C-Br stretching vibration is expected to appear in the fingerprint region of the spectrum, typically between 500 and 600 cm⁻¹.
Key IR absorption bands for this compound are summarized below.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C=O (Ester) | ~1740 |
| C-H (sp³) | ~2850-2960 |
| C-O (Ester) | ~1100-1300 |
| C-Br | ~500-600 |
Chromatographic Methods for Purity and Quantitative Analysis
Chromatographic techniques are essential for separating this compound from mixtures and for determining its purity. synquestlabs.com
Gas Chromatography (GC)
Gas chromatography (GC) is a powerful technique for the analysis of volatile compounds like this compound. etamu.edu In GC, the compound is vaporized and transported by an inert carrier gas through a column containing a stationary phase. libretexts.org The separation is based on the compound's boiling point and its interaction with the stationary phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. For fatty acid methyl esters (FAMEs) like this compound, reversed-phase HPLC (RP-HPLC) is a commonly employed method. nih.govresearchgate.net
In a typical RP-HPLC setup for FAME analysis, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase. nih.gov The separation is based on the differential partitioning of the analytes between the two phases. Due to the presence of the long hydrocarbon chain, this compound is a relatively non-polar molecule, leading to a strong interaction with the stationary phase.
Research Findings:
While specific HPLC studies dedicated solely to this compound are not extensively documented in publicly available literature, the analysis would follow established principles for FAMEs. nih.govnrel.gov The introduction of a bromine atom at the alpha-position increases the molecule's polarity compared to its non-brominated counterpart, Methyl tetradecanoate (B1227901). This difference in polarity can be exploited for separation.
A hypothetical HPLC method for the analysis of this compound could involve the following parameters:
| Parameter | Value/Type |
| Column | C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile (B52724):Water (e.g., 85:15 v/v) |
| Flow Rate | 1.0 mL/min |
| Detector | UV-Vis (at a low wavelength, e.g., 205-215 nm) or Refractive Index (RI) |
| Injection Volume | 20 µL |
The retention time of this compound would be a key parameter for its identification. Quantification can be achieved by creating a calibration curve with standards of known concentrations. The limit of detection (LOD) and limit of quantification (LOQ) would be determined as part of the method validation. nih.gov
X-ray Diffraction (XRD) for Crystalline Forms
X-ray Diffraction (XRD) is a non-destructive analytical technique used to determine the atomic and molecular structure of a crystal. For a compound to be analyzed by XRD, it must be in a crystalline solid form. The technique relies on the constructive interference of monochromatic X-rays and a crystalline sample. The resulting diffraction pattern is unique to the crystal structure of the material. ijcce.ac.irresearchgate.net
Research Findings:
There is no publicly available scientific literature that reports the crystallization or X-ray diffraction analysis of this compound. Chemical databases often list its physical state at room temperature as an oil, which suggests it does not readily form a stable crystalline structure under standard conditions. lookchem.com
Should a crystalline form of this compound be obtained, XRD analysis could provide valuable information, including:
Unit cell dimensions: The size and shape of the basic repeating unit of the crystal.
Crystal system: The symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). nih.gov
Bond lengths and angles: Precise measurements of the distances between atoms and the angles between bonds within the molecule.
Intermolecular interactions: How the molecules are packed together in the crystal lattice.
The data obtained from XRD would be instrumental in understanding the solid-state conformation of the molecule and the nature of the intermolecular forces, which are influenced by the bromine atom and the ester group.
Computational Chemistry Approaches for Predicted Properties
Computational chemistry provides theoretical insights into the properties and behavior of molecules, complementing experimental data.
Quantum chemical calculations, based on the principles of quantum mechanics, are used to predict the electronic structure, geometry, and various properties of molecules. routledge.comresearchgate.net Methods like Density Functional Theory (DFT) and ab initio calculations can be applied to this compound to understand its fundamental characteristics. mdpi.com
Research Findings:
Specific quantum chemical calculation studies on this compound are not found in the current body of published research. However, such calculations could predict a range of properties:
| Predicted Property | Significance for this compound |
| Optimized Molecular Geometry | Predicts bond lengths, bond angles, and dihedral angles in the gas phase. |
| Dipole Moment | Provides insight into the molecule's overall polarity. |
| Partial Atomic Charges | Indicates the distribution of electron density within the molecule, highlighting the electrophilic and nucleophilic sites. |
| Vibrational Frequencies | Can be used to predict the infrared (IR) and Raman spectra of the molecule. |
| Molecular Orbitals (HOMO/LUMO) | Helps in understanding the molecule's reactivity and electronic transitions. |
These theoretical predictions can guide experimental work and help in the interpretation of spectroscopic data.
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. ms-2.de By solving Newton's equations of motion, MD simulations can provide a detailed view of the dynamic behavior of a system at the atomic level. bris.ac.uknih.gov
Research Findings:
While a study mentions Ethyl 2-bromotetradecanoate in the context of molecular dynamics simulations, there are no specific MD simulation studies focused on this compound in the available literature. uj.ac.za MD simulations of this compound could be employed to investigate:
Conformational Dynamics: The flexibility of the long alkyl chain and the rotational barriers around the C-C bonds.
Behavior in Different Solvents: How the molecule interacts with various solvents and its solvation free energy.
Interactions with other molecules: For instance, its behavior in a lipid bilayer or at an interface.
Transport Properties: Prediction of properties like diffusion coefficients.
These simulations would provide a dynamic picture of the molecule's behavior that is not accessible through static quantum chemical calculations or most experimental techniques.
Biological and Biochemical Research Perspectives
Investigations into Metabolic Pathways and Enzyme Interactions
Methyl 2-bromotetradecanoate, as a synthetic brominated fatty acid ester, serves as an important tool for probing the intricacies of metabolic pathways. Its structure allows it to interact with enzymes that process fatty acids, providing insights into their function and mechanism.
Alpha-methylacyl-CoA racemase (AMACR) is a crucial enzyme in the peroxisomal beta-oxidation of branched-chain fatty acids. AMACR catalyzes the conversion of (2R)-methylacyl-CoA esters into their (2S)-epimers, a necessary step for their degradation via the β-oxidation pathway. The enzyme is vital for the metabolism of dietary branched-chain fatty acids like phytanic acid, which is converted to pristanic acid before being processed by AMACR.
Given that AMACR acts on substrates with a methyl group at the alpha-carbon (the 2-position), this compound, which has a bromine atom at the same position, is a compound of significant interest for studying this enzyme. Research in this area investigates whether the compound can act as a substrate, an inhibitor, or a mimic of the natural substrates of AMACR. Such studies are critical because defects in AMACR can lead to an accumulation of toxic branched-chain fatty acids, resulting in neurological disorders. Furthermore, AMACR is significantly overexpressed in several cancers, most notably prostate cancer, making it a key diagnostic marker and a potential therapeutic target. Understanding how synthetic analogs like this compound interact with AMACR could pave the way for the development of targeted inhibitors for cancer therapy.
Table 1: Key Characteristics of Alpha-methylacyl-CoA Racemase (AMACR)
| Feature | Description |
| Enzyme Class | Isomerase (specifically, a racemase/epimerase) |
| Function | Catalyzes the interconversion of (2R)- and (2S)-stereoisomers of α-methyl-branched-chain fatty acyl-CoA esters. |
| Cellular Location | Peroxisomes and Mitochondria. |
| Biological Role | Essential for the β-oxidation of branched-chain fatty acids (e.g., pristanic acid) and certain bile acid precursors. |
| Clinical Relevance | A well-established biomarker for prostate cancer (also known as P504S). Its deficiency is linked to adult-onset sensory motor neuropathy. |
The metabolism of fatty acids is a cornerstone of cellular energy production and involves a host of enzymes. The introduction of a halogen atom, such as bromine in this compound, can significantly alter the molecule's electronic and steric properties, influencing its interactions with lipid metabolism enzymes. Research focuses on how this synthetic fatty acid is recognized and processed by key enzymes in pathways like beta-oxidation. Studies in this domain are crucial as dysregulated lipid metabolism is linked to numerous diseases, including metabolic syndrome, non-alcoholic fatty liver disease (NAFLD), and cancer. By observing the metabolic fate of this compound, scientists can gain a deeper understanding of enzyme specificity and the potential for developing therapeutic agents that modulate lipid metabolism.
Branched-chain fatty acids (BCFA) are important lipids derived from dietary sources that participate in numerous biochemical processes. The metabolism of BCFAs, such as phytanic acid, differs from that of straight-chain fatty acids due to the presence of methyl groups that block standard β-oxidation. These lipids must first undergo α-oxidation before entering the β-oxidation pathway. AMACR plays an indispensable role in this process by ensuring the correct stereochemistry of the acyl-CoA esters for subsequent enzymatic reactions.
This compound serves as a structural analog to the intermediates in this pathway. Researchers use it to explore the substrate specificity and reaction mechanisms of the enzymes involved in branched-chain lipid metabolism. This research is vital for understanding diseases like Refsum disease, which is caused by defects in the α-oxidation pathway leading to the toxic accumulation of phytanic acid.
Biochemical Significance in Cellular Processes
The study of fatty acid analogs like this compound has broader implications for understanding cellular processes. Fatty acid metabolism is not just for energy; it is also intrinsically linked to signaling pathways, inflammation, and the synthesis of cellular membranes. By introducing a modified fatty acid into cellular systems, researchers can trace its incorporation into complex lipids, its effect on membrane fluidity, and its influence on signaling cascades that regulate cell growth, differentiation, and apoptosis.
Potential as a Biochemical Probe or Tag
The presence of the bromine atom gives this compound potential as a biochemical probe. Halogenated compounds can be used in various analytical techniques. For instance, the bromine atom can serve as a heavy-atom tag in X-ray crystallography to help solve the phase problem when studying enzyme-substrate complexes. Additionally, it could be used in mass spectrometry-based metabolic tracing studies to follow the path of the fatty acid through different metabolic networks within the cell. While not a fluorescent tag itself, the bromine atom offers a unique chemical handle that can be exploited for derivatization, potentially allowing for the attachment of reporter groups like fluorophores or biotin for visualization and affinity purification studies.
In Silico Studies of Biological Activity
Computational, or in silico, methods are increasingly used to predict the biological activity of novel compounds and to understand their interactions with biological targets at a molecular level. Techniques such as molecular docking and molecular dynamics (MD) simulations can be employed to model the binding of this compound to the active site of enzymes like AMACR.
These studies can predict the binding affinity and orientation of the compound within the enzyme's active site, providing hypotheses about whether it is likely to be a substrate or an inhibitor. Furthermore, in silico approaches can help in the rational design of more potent and specific modulators of target enzymes, accelerating the drug discovery process.
Table 2: In Silico Methods for Studying Biological Activity
| Method | Application |
| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a second to form a stable complex. Used to estimate binding affinity and mode of interaction with an enzyme's active site. |
| Molecular Dynamics (MD) Simulation | Simulates the physical movements of atoms and molecules over time. Used to study the stability of the ligand-protein complex and observe conformational changes. |
| Quantitative Structure-Activity Relationship (QSAR) | Relates the chemical structure of a series of compounds to their biological activity using statistical methods. Used to predict the activity of new, untested compounds. |
Advanced Research Directions and Future Outlook
Stereoselective Synthesis of Enantiomers and Diastereomers
The carbon atom bearing the bromine in Methyl 2-bromotetradecanoate is a stereocenter. Consequently, the synthesis of enantiomerically pure (R)- and (S)-isomers is a significant research goal. Stereoselective synthesis methods are crucial as the biological activity and material properties of chiral molecules are often dependent on their specific stereochemistry. e-bookshelf.de Future research will likely focus on developing efficient asymmetric bromination techniques or employing chiral auxiliaries and catalysts to control the stereochemical outcome of synthetic routes.
Key approaches could include:
Catalytic Asymmetric Synthesis: The development of chiral catalysts, such as chiral phase-transfer catalysts or organocatalysts, for the direct enantioselective bromination of methyl tetradecanoate (B1227901) precursors.
Diastereoselective Reactions: Utilizing chiral substrates to induce diastereoselectivity in bromination or subsequent nucleophilic substitution reactions. anu.edu.au For instance, reacting an achiral brominating agent with a chiral derivative of tetradecanoic acid can lead to the preferential formation of one diastereomer, which can then be converted to the desired enantiomer of this compound. msu.edu Methods achieving high diastereomeric ratios, such as >98:2, are particularly valuable. organic-chemistry.org
Kinetic Resolution: Employing enzymes or chiral reagents that react preferentially with one enantiomer in a racemic mixture of this compound, allowing for the separation of the unreacted, enantiomerically enriched isomer.
The successful development of these stereoselective methods will be essential for investigating the enantiomer-specific biological activities and for the construction of complex, stereochemically defined molecules. e-bookshelf.denih.gov
Exploration of Novel Reactivity Patterns and Catalysis
The α-bromo ester moiety is a versatile functional group, and exploring its reactivity under novel catalytic conditions is a vibrant area of research. While classic transformations like nucleophilic substitution are well-known, modern catalytic methods can unlock unprecedented reaction pathways.
Future research directions include:
Metal-Catalyzed Cross-Coupling Reactions: Utilizing transition metals like palladium, nickel, or copper to couple this compound with a wide range of partners (e.g., organoboron reagents, organozincs, alkynes). Nickel-catalyzed radical-mediated rearrangements, for example, have shown promise for the functionalization of β-bromo-α-amino acid esters, a strategy that could be adapted. researchgate.net
Photoredox Catalysis: Visible-light-induced catalysis offers mild conditions for generating radicals from α-bromo esters. researchgate.net This can enable reactions such as intramolecular cyclopropanation when an olefin is present in the substrate, or intermolecular C-H alkylation of heteroarenes. researchgate.netrsc.org This opens the door to creating complex cyclic structures derived from long-chain fatty acids.
Dual Catalysis Systems: Combining different catalytic modes, such as photoredox and transition metal catalysis, to achieve transformations not possible with either system alone. This could facilitate, for example, the direct arylation or vinylation at the alpha-position of the ester.
Table 1: Potential Novel Catalytic Applications for α-Bromo Esters like this compound.
Integration with Flow Chemistry and Automated Synthesis
The transition from traditional batch synthesis to continuous flow and automated processes offers significant advantages in terms of safety, efficiency, scalability, and reproducibility. springernature.com Flow chemistry, where reagents are pumped through a reactor, allows for precise control over reaction parameters like temperature and time, which is particularly beneficial for fast or exothermic reactions. mdpi.com
Future work in this area for this compound could involve:
Automated Synthesis Platforms: Developing fully automated systems that can perform the multi-step synthesis and purification of this compound and its derivatives. nih.gov This would enable the rapid generation of a library of related compounds for screening purposes.
Telescoped Reactions: Designing flow processes where the crude product of one reaction is directly used as the starting material for the next, eliminating the need for intermediate purification steps. mit.edu This could be applied to the synthesis of the compound followed by a subsequent derivatization reaction.
Superheated Flow Chemistry: Using solvents under superheated conditions (above their boiling point at atmospheric pressure) in a pressurized flow system can dramatically accelerate reaction rates. nih.gov This could significantly shorten the time required for the synthesis or subsequent transformations of this compound.
The integration of these technologies can accelerate the discovery of new derivatives and applications by making the synthesis process more efficient and amenable to high-throughput experimentation. mit.edu
Computational Design of New Applications
Computational chemistry and molecular modeling are powerful tools for predicting molecular properties and designing new applications before committing to laboratory synthesis. graitec.com This approach involves using algorithms and digital capabilities to develop and optimize solutions. graitec.comijmmt.ro
For this compound, computational studies could be employed to:
Predict Reactivity: Use quantum chemistry calculations to model transition states and predict the outcomes of novel reactions, guiding experimental efforts towards the most promising pathways.
Design Bioactive Molecules: Employ molecular docking simulations to predict the binding affinity of derivatives of this compound to biological targets, such as enzymes or receptors. This can guide the synthesis of new potential therapeutic agents. nih.gov
Model Material Properties: Simulate the self-assembly of this compound derivatives on surfaces or their incorporation into polymers to predict the properties of the resulting materials. This is crucial for applications in materials science and nanotechnology. morphingmatter.org
By integrating computational design, researchers can more efficiently navigate the vast chemical space and focus on synthesizing molecules with the highest potential for specific applications. rsc.orgethz.ch
Role in Advanced Materials Science and Nanotechnology
The combination of a reactive headgroup and a long hydrophobic tail makes this compound an attractive building block for advanced materials. aiu.edu Nanotechnology, which involves engineering systems at the molecular scale, provides a framework for utilizing such molecules to create functional materials. aiu.edu
Potential future applications include:
Surface Modification: Grafting the molecule onto surfaces to alter their properties, such as hydrophobicity or biocompatibility. The bromo-ester group can serve as an anchor point for covalent attachment or as an initiator for surface-initiated polymerization.
Nanoparticle Functionalization: Using the compound to functionalize the surface of nanoparticles, creating hybrid materials with tailored properties for applications in catalysis, sensing, or drug delivery. annexpublishers.com
Polymer Synthesis: Employing the α-bromo ester as an initiator for Atom Transfer Radical Polymerization (ATRP), a controlled polymerization technique used to create well-defined polymers and copolymers. The long alkyl chain would be incorporated as an end-group, influencing the polymer's bulk properties.
Molecular Nanoarchitectonics: This concept involves the precise arrangement of molecular units to build functional material systems. beilstein-journals.org Derivatives of this compound could be designed to self-assemble into nanostructures like micelles, vesicles, or monolayers, which have applications in areas from drug delivery to nanoelectronics. beilstein-journals.orgalliedacademies.org
Further Biological Activity and Mechanistic Studies
Initial studies suggest that bromo-substituted fatty acid esters may possess biological activity. For example, related compounds have been investigated for potential antimicrobial properties. guidechem.com However, a thorough investigation into the biological profile of this compound is still needed.
Future research should focus on:
Broad-Spectrum Screening: Testing the compound against a wide range of biological targets, including bacteria, fungi, and cancer cell lines, to identify potential therapeutic applications. biodiversitylibrary.orgbiomedpharmajournal.org Studies have shown that other quinoxaline (B1680401) derivatives containing amino acid esters exhibit promising anticancer activity. nih.gov
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives by modifying the alkyl chain length, the ester group, and the position of the bromine atom to understand how these structural features affect biological activity.
Table 2: Examples of Biological Activities in Structurally Related Compound Classes.
A critical aspect of future research is to elucidate the mechanism by which this compound or its active derivatives exert their biological effects. The mechanism of action for many compounds is often elucidated by understanding how they interact with cellular components. drugbank.com For instance, the antihypertensive drug Methyldopa acts by being converted into a metabolite that functions as an agonist at central α-2 adrenergic receptors. nih.gov
For this compound, potential mechanisms could involve:
Enzyme Inhibition: The electrophilic α-bromo ester could act as a covalent inhibitor, forming a bond with nucleophilic residues (e.g., cysteine, serine, histidine) in the active site of a target enzyme.
Membrane Disruption: The long lipophilic chain could facilitate insertion into cell membranes, potentially disrupting membrane integrity or the function of membrane-bound proteins, a common mechanism for antimicrobial agents.
Metabolic Incorporation: The molecule could be metabolized by cells, and the resulting products may have their own biological activities or interfere with metabolic pathways.
Understanding these fundamental mechanisms is crucial for optimizing the compound's structure for improved potency and selectivity and for predicting potential off-target effects.
Q & A
Q. Basic
- PPE : Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact.
- Ventilation : Work in a fume hood to mitigate inhalation risks, as brominated esters may release toxic vapors upon decomposition.
- Storage : Keep in amber glass containers at 2–8°C to prevent photolytic or thermal degradation .
How can researchers leverage this compound in cross-coupling reactions?
Advanced
The compound serves as a precursor in Pd-catalyzed couplings (e.g., Suzuki-Miyaura):
Transmetallation : Convert C-Br to boronates using bis(pinacolato)diboron.
Catalysis : Employ Pd(PPh)/base systems to couple with aryl halides, yielding biaryl-functionalized esters.
Applications : Synthesize lipid-based polymers or bioactive molecules for drug discovery .
What analytical challenges arise in characterizing this compound, and how are they addressed?
Q. Advanced
- Isomerization Risks : Bromine migration during GC analysis can be minimized by using low-temperature injectors and short columns .
- Peak Overlap in NMR : Employ C DEPT or 2D HSQC to resolve overlapping signals in the aliphatic chain .
- Quantitative Limits : Use internal standards (e.g., methyl stearate) for accurate GC-MS quantification .
How do steric effects alter the compound’s physicochemical behavior compared to non-brominated analogs?
Q. Advanced
- Melting Point Depression : The bromine atom disrupts crystal packing, reducing by ~10–15 K compared to methyl tetradecanoate .
- Solubility : Increased polarity from Br enhances solubility in polar solvents (e.g., acetone) but reduces compatibility with hydrocarbons.
- Thermal Stability : Decomposition occurs at lower temperatures (~150°C) due to C-Br bond lability .
What role does this compound play in studying lipid membrane dynamics?
Advanced
As a brominated lipid analog, it is used to:
Probe Membrane Fluidity : Incorporate into vesicles and monitor phase transitions via fluorescence anisotropy.
Labeling : Attach fluorophores via bromine displacement for tracking lipid trafficking in cellular studies.
Simulation Studies : Serve as a force-field parameterized model in MD simulations to assess bromine’s impact on bilayer permeability .
How can computational methods predict the reactivity of this compound?
Q. Advanced
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to map electron density around C-Br, predicting sites for nucleophilic attack.
- Transition State Modeling : Identify energy barriers for SN2 pathways using QM/MM approaches.
- Solvent Effects : Simulate solvation with COSMO-RS to correlate experimental reaction yields with solvent polarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
